3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine 3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine
Brand Name: Vulcanchem
CAS No.: 2198426-76-3
VCID: VC6727902
InChI: InChI=1S/C18H22N2O2S/c1-13-4-3-9-19-17(13)22-12-15-7-10-20(11-8-15)18(21)16-6-5-14(2)23-16/h3-6,9,15H,7-8,10-12H2,1-2H3
SMILES: CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=C(S3)C
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.45

3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine

CAS No.: 2198426-76-3

Cat. No.: VC6727902

Molecular Formula: C18H22N2O2S

Molecular Weight: 330.45

* For research use only. Not for human or veterinary use.

3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine - 2198426-76-3

Specification

CAS No. 2198426-76-3
Molecular Formula C18H22N2O2S
Molecular Weight 330.45
IUPAC Name [4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone
Standard InChI InChI=1S/C18H22N2O2S/c1-13-4-3-9-19-17(13)22-12-15-7-10-20(11-8-15)18(21)16-6-5-14(2)23-16/h3-6,9,15H,7-8,10-12H2,1-2H3
Standard InChI Key RJAYDHYWFOYTOF-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=C(S3)C

Introduction

3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound incorporates a pyridine ring, a piperidine moiety, and a methylthiophene substituent, making it an organic heterocyclic compound with diverse functional groups.

Synthesis and Chemical Reactions

The synthesis of 3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine involves multi-step organic chemistry methods, including the formation of key intermediates and final coupling reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like NMR spectroscopy and HPLC are used to monitor the synthesis and confirm the structure of the final product.

Synthesis StepDescription
1. Formation of IntermediatesPreparation of the piperidine and thiophene derivatives.
2. Coupling ReactionsCombining the intermediates to form the final compound.
3. PurificationUse of techniques like HPLC to ensure purity.

Potential Applications and Mechanism of Action

While the exact mechanism of action for 3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is not fully elucidated, it may involve interactions with specific biological targets such as receptors or enzymes. The compound's activity could stem from its ability to modulate signaling pathways or metabolic processes through binding interactions facilitated by its heterocyclic structures. Further studies are necessary to clarify its pharmacodynamics and pharmacokinetics.

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